

Lucitanib binding mode FGFR1 crystal structure

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Compound Focus: Lucitanib

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Lucitanib-FGFR1 Binding Interactions

The following table summarizes the key molecular interactions between **Lucitanib** and the FGFR1 kinase domain, based on the crystal structure (PDB ID: **4RWL**) [1] [2]:

Interaction Aspect	Details
PDB ID	4RWL [1] [2]
Protein Conformation	DFG-Din inactive conformation with a closed activation segment and autoinhibitory brake [1].
Inhibitor Type	Type I½A inhibitor [1].

| **Key Hydrogen Bonds** | - Quinoline N1 Backbone NH of Ala564 (hinge region) [1].

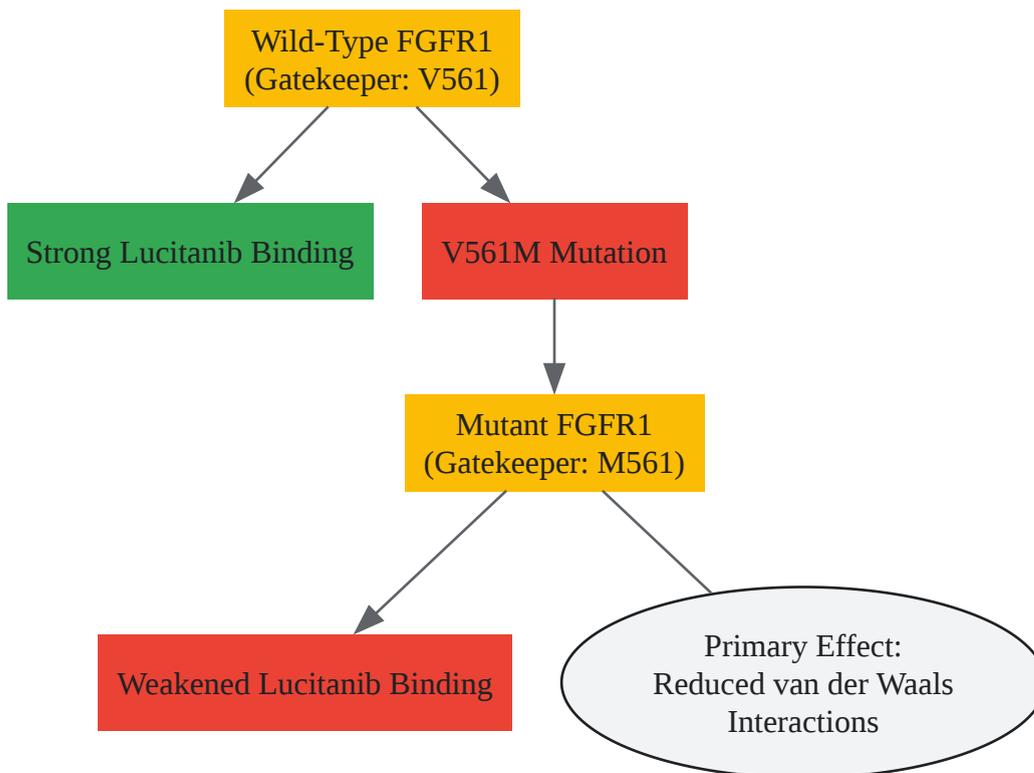
- Carboxamide oxygen NH group of Asp641 (DFG motif) [1].
- Amide group Glu531 (α C-helix) [1]. | | **Major Hydrophobic Contacts** | - **Spine residues:** RS2, RS3, CS6, CS7, CS8 [1].
- **Shell residues:** Sh1, Sh2, Sh3 [1].
- **Other residues:** β 3-strand (Lys514), α C-helix (Glu531), hinge region (Glu562, Tyr563, Ala564, Ser565), A-loop (Ala640, Leu644) [1]. | | **Binding Regions** | Front cleft, gate area, back cleft, BP-I-A, BP-I-B, BP-II-in [1]. |

Structural Basis for Drug Resistance

A significant challenge in targeted cancer therapy is the emergence of resistance mutations. The **V561M "gatekeeper" mutation** in FGFR1 confers strong resistance to **Lucitanib** but less so to other inhibitors like AZD4547 [3] [2].

- **Mechanism of Resistance:** The valine-to-methionine substitution at position 561 introduces a larger sulfur-containing side chain. This primarily reduces the **van der Waals interactions** between **Lucitanib** and the protein, weakening its binding affinity [2].
- **Contrast with AZD4547:** AZD4547 retains potency against the V561M mutant due to a flexible chemical linker that allows it to adapt its binding mode, a flexibility that **Lucitanib**'s structure lacks [3] [2].

The diagram below illustrates how **Lucitanib** binding is affected by the V561M gatekeeper mutation.



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Key Experimental & Computational Methods

The following experimental and computational approaches are critical for studying these binding interactions.

Method	Application & Protocol Summary
X-ray Crystallography [3] Experimental Snapshot (4RWL):	<ul style="list-style-type: none">• Resolution: 2.98 Å• Expression System: <i>E. coli</i> BL21(DE3)• Software: Data processed with HKL-2000; structure refined with PHENIX. Molecular Dynamics (MD) Simulations [2] Computational Protocol:• Software: AMBER 11 package.• Force Fields: Proteins (ff99SB), Ligands (GAFF).• System Setup: Solvated in TIP3P water box, neutralized with Na⁺ ions.• Simulation: Equilibration followed by production run to analyze complex stability. Binding Free Energy Calculation (MM/GBSA) [2] Computational Analysis:• Method: Molecular Mechanics/Generalized Born Surface Area.• Application: Quantifies binding affinity and decomposes energy contributions (van der Waals, electrostatic) per residue. Umbrella Sampling (US) [2] Computational Analysis:• Method: Generates Potential of Mean Force (PMF) profile.• Application: Simulates the dissociation process of the inhibitor from the binding pocket, revealing resistance mechanisms.

Key Takeaways for Researchers

- **Exploit Flexibility:** The case of AZD4547 shows that designing inhibitors with flexible linkers can help maintain potency against gatekeeper mutations [3].
- **Target Hydrophobic Networks:** The hydrophobic spine and shell residues are critical for high-affinity binding; optimizing these interactions can improve drug efficacy [1].
- **Use Computational Tools:** MD simulations and free energy calculations are powerful for predicting resistance and guiding the design of next-generation inhibitors [2].

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References

1. Lucitanib - an overview [sciencedirect.com]
2. Insight into resistance mechanisms of AZD4547 and E3810 to... [dovepress.com]
3. RCSB PDB - 4RWK: Crystal of V561M structure gatekeeper... FGFR 1 [rcsb.org]

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